2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzenesulfonyl derivatives, including those similar to the compound , typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. A thermally stable polymer-supported oxidant has been developed. Polymer-supported 2-benzenesulfonyl-3- (4-nitrophenyl)oxaziridine was applied to microwave-assisted reactions that occurred at high temperatures and was shown to oxidize alkenes, silyl enol ethers, and pyridines to the corresponding epoxides and pyridine N -oxides in excellent to good yields and with much shorter reaction times .Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule .Chemical Reactions Analysis
Polymer-supported 2-benzenesulfonyl-3- (4-nitrophenyl)oxaziridine was applied to microwave-assisted reactions that occurred at high temperatures and was shown to oxidize alkenes, silyl enol ethers, and pyridines to the corresponding epoxides and pyridine N -oxides in excellent to good yields and with much shorter reaction times .Physical And Chemical Properties Analysis
The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications.Scientific Research Applications
Medicinal Chemistry and Drug Development
- Anticancer Properties : Researchers have investigated this compound for its potential as an anticancer agent. Its unique quinoline scaffold and phenylacetamide moiety make it an interesting candidate for drug development. Studies have explored its cytotoxic effects on cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2) cells .
Biological Studies
- DNA Binding Affinity : Researchers have studied its interaction with DNA. Understanding its binding mode (e.g., intercalation) provides insights into its biological activity .
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential, particularly against free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response, particularly in the destruction of pathogens and regulation of inflammation .
Mode of Action
The compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing the enzyme from interacting with its natural substrates . This inhibition disrupts the proteolytic activity of hNE, which is essential for its role in immune response .
Biochemical Pathways
The inhibition of hNE affects the proteolysis pathway . Under normal physiological conditions, hNE degrades a range of proteins, including extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, the compound disrupts this proteolysis, potentially affecting immune response and inflammation .
Result of Action
The inhibition of hNE by the compound could lead to a reduction in the degradation of proteins, potentially affecting immune response and inflammation . This could have therapeutic implications, particularly in conditions where hNE activity is detrimental, such as Acute Respiratory Distress Syndrome (ARDS) .
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-21-13-19-20(14-22(21)33-2)27(16-24(28)26-17-9-5-3-6-10-17)15-23(25(19)29)34(30,31)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSFMCTRRTWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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